molecular formula C18H22BrNO3 B1436997 Apomethscopolamine Bromide CAS No. 109668-57-7

Apomethscopolamine Bromide

Cat. No. B1436997
M. Wt: 380.3 g/mol
InChI Key: AQCNGNHMLUELLT-DIOKNTFJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Apomethscopolamine Bromide, also known as N-Methylaposcopolammonium Bromide, is a derivative of Methscopolamine . It is used along with other medications to treat peptic ulcers by reducing stomach acid secretion . It does not help heal an ulcer but may also be used for purposes not listed in the medication guide .


Molecular Structure Analysis

The molecular formula of Apomethscopolamine Bromide is C18H22NO3.Br . Its molecular weight is 380.28 .

Scientific Research Applications

Analytical Method Development

  • UV–Visible Spectrophotometric Analysis: A study by Singh et al. (2021) developed a novel method for the qualitative estimation of methscopolamine bromide, a drug used to treat peptic ulcers. The method involved enhancing absorbance using sodium picrate, showing good linearity, precision, robustness, and specificity. This method can be used for quality control in pharmaceutical industries (Singh, Kumar, Wilson, & Prerna, 2021).

Research on Bromide Compounds

  • Titration with Potassium Bromate: Research by Schulek et al. (1960) on bromatometry, involving bromide compounds, provides insights into the analytical uses of bromide ions. This is relevant for understanding the behavior of compounds like methscopolamine bromide in analytical chemistry (Schulek, Burger, & Laszlovszky, 1960).
  • Bromide as a Tracer in Water Studies: Lepore and Barak (2009) used bromide in studies of water and chemical transport in soil and rock. This highlights the utility of bromide in environmental research, which could extend to understanding the environmental fate of bromide-containing pharmaceuticals (Lepore & Barak, 2009).

Disinfection By-Products Research

  • Formation of Trihalomethanes and Haloacetic Acids: Research on bromide in water treatment, such as the work by Chang, Lin, and Chiang (2001), shows how bromide influences the formation of disinfection by-products. This is relevant for understanding the environmental impact of bromide-containing compounds when released into water systems (Chang, Lin, & Chiang, 2001).

Safety And Hazards

Methscopolamine may cause serious side effects. Users should stop using methscopolamine and call their doctor at once if they experience painful or difficult urination, little or no urination, pounding heartbeats or fluttering in their chest, severe diarrhea, or confusion, nervousness . It is contraindicated in patients who are hypersensitive to methscopolamine bromide or related drugs .

Future Directions

Methscopolamine is usually taken 30 minutes before meals and at bedtime . The dosage is based on the patient’s medical condition and response to treatment . As for future directions, it’s important to note that the field of medicinal chemistry is always evolving, and new uses and applications for existing drugs like Apomethscopolamine Bromide may be discovered in the future.

properties

CAS RN

109668-57-7

Product Name

Apomethscopolamine Bromide

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide

InChI

InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+;

InChI Key

AQCNGNHMLUELLT-DIOKNTFJSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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